molecular formula C17H16N4O2S B2608301 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide CAS No. 861206-84-0

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide

Cat. No.: B2608301
CAS No.: 861206-84-0
M. Wt: 340.4
InChI Key: UAYGLADLYAAUPB-UHFFFAOYSA-N
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Description

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisoxazole ring, an acetyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the benzisoxazole ring This can be achieved through the cyclization of o-nitrophenylacetic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring or the acetyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The benzisoxazole ring and hydrazinecarbothioamide moiety play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenylhydrazinecarbothioamide
  • 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide
  • 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methoxyphenyl)-1-hydrazinecarbothioamide

Uniqueness

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)18-17(24)20-19-16(22)10-14-13-4-2-3-5-15(13)23-21-14/h2-9H,10H2,1H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYGLADLYAAUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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